Cyclohexyl butyrate
Overview
Description
Cyclohexyl butyrate, also known as butanoic acid cyclohexyl ester, is an organic compound with the molecular formula C10H18O2. It is a colorless liquid with a fruity odor, often used in the flavor and fragrance industry. The compound is known for its pleasant aroma, reminiscent of fruits like pineapple and apple .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl butyrate is typically synthesized through the esterification of cyclohexanol with butyric acid. The reaction is catalyzed by concentrated sulfuric acid, which acts as a dehydrating agent to drive the reaction to completion. The general reaction is as follows:
Cyclohexanol+Butyric AcidH2SO4Cyclohexyl Butyrate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where cyclohexanol and butyric acid are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl butyrate, being an ester, primarily undergoes hydrolysis, transesterification, and reduction reactions.
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Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to cyclohexanol and butyric acid.
Cyclohexyl Butyrate+WaterH+or OH−Cyclohexanol+Butyric Acid
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Transesterification: this compound can react with another alcohol to form a different ester and release cyclohexanol.
Cyclohexyl Butyrate+AlcoholCatalystNew Ester+Cyclohexanol
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Reduction: Reduction of this compound can yield cyclohexanol and butanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Cyclohexanol and butyric acid.
Transesterification: New ester and cyclohexanol.
Reduction: Cyclohexanol and butanol .
Scientific Research Applications
Cyclohexyl butyrate finds applications in various fields due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products like perfumes, food, and beverages .
Mechanism of Action
The mechanism of action of cyclohexyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and butyric acid, which can then participate in various biochemical pathways. Butyric acid, for instance, is known to have anti-inflammatory and metabolic regulatory effects, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Cyclohexyl butyrate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl butyrate. These compounds share similar ester functional groups but differ in their alkyl chains, leading to variations in their physical and chemical properties.
Ethyl Acetate: Has a lower molecular weight and boiling point compared to this compound.
Methyl Butyrate: Known for its strong fruity odor, similar to this compound but with a different ester structure.
Butyl Butyrate: Has a similar fruity aroma but differs in its alkyl chain length and structure
This compound stands out due to its unique combination of cyclohexyl and butyrate groups, which contribute to its distinct aroma and chemical behavior.
Properties
IUPAC Name |
cyclohexyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHUBBUZNIULNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061769 | |
Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fresh floral odour reminiscent of benzyl butyrate; intense sweet taste | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, almost insoluble in water, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 | |
Record name | Cyclohexyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1551-44-6 | |
Record name | Cyclohexyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53950 | |
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Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHH53Z3I16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cyclohexyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexyl butyrate, and what spectroscopic techniques are used for its characterization?
A1: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [, ]. Spectroscopic techniques commonly used for its characterization include molecular mechanics for determining geometry and internal rotation parameters [], infrared spectroscopy for identifying functional groups, and mass spectrometry for determining the molecular weight and fragmentation pattern.
Q2: How is this compound synthesized, and what are the common catalytic approaches?
A2: this compound is typically synthesized via the esterification of butyric acid with cyclohexanol [, ]. Several catalysts have been explored for this reaction, including:
- Ammonium ferric sulfate: This catalyst has shown promising results, achieving a yield of 21.6% for this compound under optimized conditions [].
- Sodium bisulfate: This readily available and inexpensive catalyst has demonstrated good catalytic activity, achieving yields of 77.9%~89.0% for a range of cyclohexyl esters, including this compound [].
- Microwave irradiation: This technique can significantly accelerate the esterification reaction. Using NaHSO4 as a catalyst, microwave irradiation resulted in a 12-fold increase in reaction rate compared to conventional heating [].
Q3: What are the applications of this compound?
A3: this compound is primarily used as a fragrance ingredient []. Its pleasant odor makes it a valuable component in various products, including perfumes, cosmetics, and cleaning products.
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